molecular formula C17H12N2O2 B12516867 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- CAS No. 820964-18-9

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-

Cat. No.: B12516867
CAS No.: 820964-18-9
M. Wt: 276.29 g/mol
InChI Key: MCSUUHYQWOJOID-UHFFFAOYSA-N
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Description

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- is a heterocyclic compound that features an imidazoindole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- typically involves the functionalization of indole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is efficient and does not require work-up or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- is unique due to its specific imidazoindole core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

820964-18-9

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-benzylimidazo[1,5-a]indole-1,3-dione

InChI

InChI=1S/C17H12N2O2/c20-16-15-10-13-8-4-5-9-14(13)19(15)17(21)18(16)11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

MCSUUHYQWOJOID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC4=CC=CC=C4N3C2=O

Origin of Product

United States

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